NTA1 N-Terminal Amidase Processes Asn-Val but Exhibits Zero Activity Toward Val-Asn
In a direct head-to-head enzymatic assay using purified Saccharomyces cerevisiae N-terminal amidase (NTA1), Asn-Val was deamidated with a specific activity of 190 ± 30 nmol min⁻¹ mg⁻¹ protein, whereas the reverse-sequence dipeptide Val-Asn showed no detectable deamidation [1]. The same study confirmed that NTA1 also deamidated Gln-Gly (136 ± 6 nmol min⁻¹ mg⁻¹) but not Ala-Gln, establishing that NTA1 activity is strictly N-terminus-specific and requires Asn or Gln at the N-terminal position. This enzymatic discrimination is functionally absolute: Val-Asn is not a substrate at any measurable level, making the sequence order a binary determinant of metabolic fate in systems expressing N-terminal amidases.
| Evidence Dimension | NTA1 deamidation specific activity |
|---|---|
| Target Compound Data | 190 ± 30 nmol min⁻¹ mg⁻¹ protein |
| Comparator Or Baseline | Val-Asn: no detectable deamidation; Gln-Gly: 136 ± 6 nmol min⁻¹ mg⁻¹ protein |
| Quantified Difference | Asn-Val vs. Val-Asn: absolute discrimination (activity vs. zero); Asn-Val vs. Gln-Gly: 1.4-fold higher specific activity |
| Conditions | Purified NTA1 amidase from Saccharomyces cerevisiae, in vitro enzyme assay |
Why This Matters
For researchers studying the N-end rule pathway or designing dipeptide substrates for amidase enzymes, Val-Asn cannot substitute for Asn-Val—the N-terminal Asn is an absolute requirement for enzymatic turnover.
- [1] Application of protein N-terminal amidase in enzymatic synthesis of dipeptides containing acidic amino acids specifically at the N-terminus. PubMed PMID: 23218487. Specific activity: Asn-Val 190 ± 30 nmol min⁻¹ mg⁻¹; Gln-Gly 136 ± 6 nmol min⁻¹ mg⁻¹; Val-Asn and Ala-Gln not deamidated. View Source
